

The Pivotal Role of Periodic Acid in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Periodic acid**

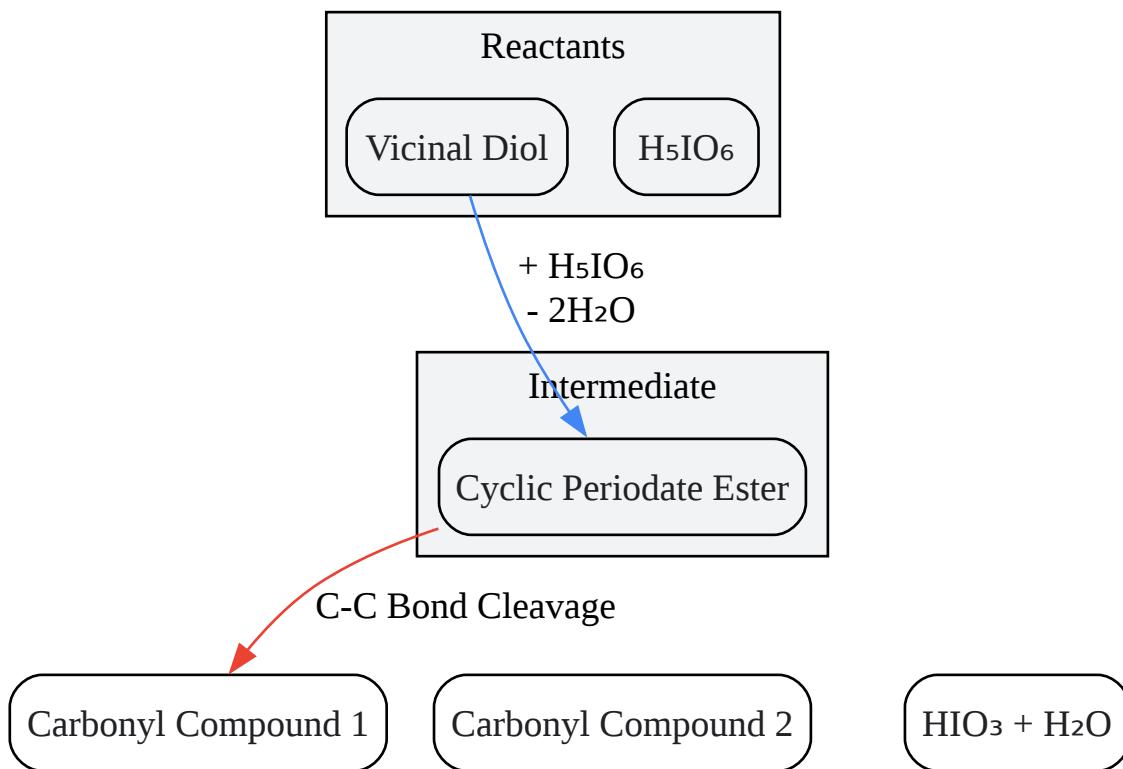
Cat. No.: **B084380**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Periodic acid (HIO_4 or H_5IO_6) stands as a remarkably selective and powerful oxidizing agent in the organic chemist's toolkit. Its utility is most prominently demonstrated in the cleavage of vicinal diols, a transformation known as the Malaprade reaction, and its application in tandem with other catalysts for the oxidative cleavage of alkenes. This technical guide provides an in-depth exploration of the core applications of **periodic acid**, detailing its reaction mechanisms, experimental protocols, and its significance in various fields, including carbohydrate chemistry and proteomics, which are crucial for drug development.

Core Principles and Forms of Periodic Acid


Periodic acid is an oxoacid of iodine where iodine exists in its highest oxidation state of +7.^[1] It primarily exists in two forms: **metaperiodic acid** (HIO_4) and **orthoperiodic acid** (H_5IO_6).^[1] The two forms are in equilibrium in aqueous solution. For practical purposes in organic synthesis, commercially available **periodic acid** or its salts, such as sodium periodate (NaIO_4), are commonly used.^[4]^[5] The primary reactivity of **periodic acid** stems from its ability to act as a potent oxidizing agent, leading to the cleavage of specific carbon-carbon bonds.^[2]

The Malaprade Reaction: Oxidative Cleavage of Vicinal Diols

The hallmark application of **periodic acid** in organic chemistry is the Malaprade reaction, which involves the oxidative cleavage of a carbon-carbon bond in a 1,2-diol (vicinal diol) to yield two carbonyl compounds (aldehydes or ketones).[2][6][7] This reaction is highly selective for vicinal diols and proceeds through a cyclic periodate ester intermediate.[6]

The nature of the resulting carbonyl compounds depends on the structure of the starting diol:

- Primary hydroxyl groups are oxidized to formaldehyde.
- Secondary hydroxyl groups are oxidized to aldehydes.
- Tertiary hydroxyl groups are oxidized to ketones.

[Click to download full resolution via product page](#)

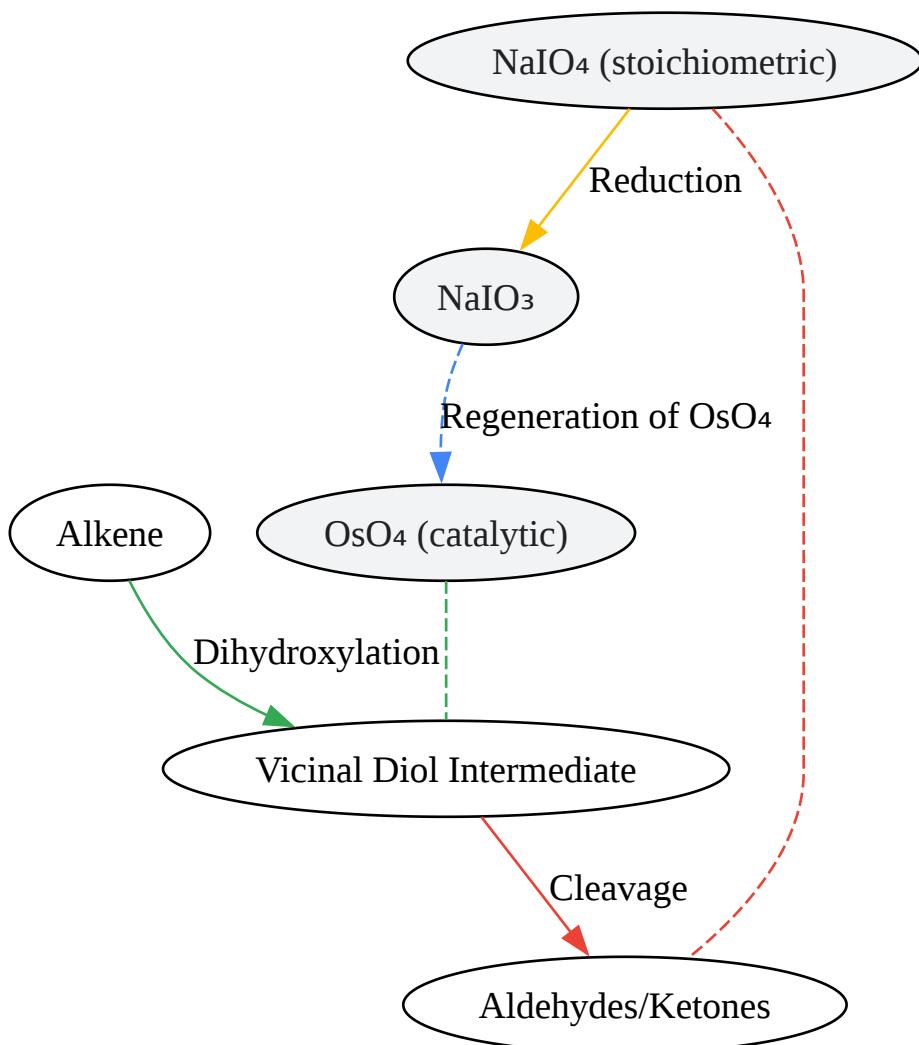
Experimental Protocol: General Procedure for Malaprade Cleavage of a Vicinal Diol

This protocol provides a general guideline for the oxidative cleavage of a vicinal diol using **periodic acid**. The specific quantities and reaction conditions may need to be optimized for

different substrates.

Materials:

- Vicinal diol
- **Periodic acid** (H_5IO_6) or Sodium periodate ($NaIO_4$)
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol, Water, or a mixture)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard glassware for organic synthesis


Procedure:

- Dissolution: Dissolve the vicinal diol in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
- Reagent Addition: Add a solution or suspension of **periodic acid** (typically 1.1 to 1.5 equivalents) in the same or a compatible solvent to the stirred solution of the diol. The addition is often done portion-wise or as a solution dropwise at room temperature or 0 °C to control any potential exotherm.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
- Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess periodate.
- Workup:

- If the product is in an organic solvent, wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) two to three times.
- Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.

Lemieux-Johnson Oxidation: A Two-Step Alkene Cleavage

The Lemieux-Johnson oxidation is a powerful method for the oxidative cleavage of alkenes to aldehydes or ketones.^[8] This reaction proceeds in two steps: first, the alkene is dihydroxylated to a vicinal diol using a catalytic amount of osmium tetroxide (OsO_4), and second, the resulting diol is cleaved by a stoichiometric amount of a periodate salt, which also serves to regenerate the osmium tetroxide.^{[8][9]} This allows for the use of only a catalytic quantity of the highly toxic and expensive osmium tetroxide.^[8] The Lemieux-Johnson oxidation is often considered a milder alternative to ozonolysis and typically does not over-oxidize aldehydes to carboxylic acids.^[9]

[Click to download full resolution via product page](#)

Experimental Protocol: General Procedure for Lemieux-Johnson Oxidation

This protocol outlines a general procedure for the oxidative cleavage of an alkene. As with the Malaprade reaction, optimization for specific substrates is often necessary. The addition of a non-nucleophilic base like 2,6-lutidine can sometimes improve yields by preventing side reactions.[5][8]

Materials:

- Alkene

- Sodium periodate (NaIO_4)
- Osmium tetroxide (OsO_4) solution (e.g., 2.5% in t-butanol)
- 2,6-Lutidine (optional)
- Solvent (e.g., Dioxane/Water or THF/Water mixture)
- Sodium sulfite (Na_2SO_3) or sodium bisulfite (NaHSO_3) solution
- Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard glassware for organic synthesis

Procedure:

- **Setup:** In a well-ventilated fume hood, dissolve the alkene in the chosen solvent system (e.g., a 3:1 mixture of dioxane to water). If using, add 2,6-lutidine (typically 1.1 equivalents).
- **Reagent Addition:** To the stirred solution, add sodium periodate (typically 2.1 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of osmium tetroxide solution (typically 1-2 mol%). The reaction mixture may change color.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
- **Quenching:** Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite to reduce any remaining osmium species.
- **Workup:**
 - Filter the reaction mixture through a pad of celite to remove insoluble salts.
 - Extract the filtrate with an organic solvent (e.g., ethyl acetate) several times.
 - Combine the organic extracts.

- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
- **Purification:** Purify the resulting aldehyde or ketone by column chromatography or other suitable methods.

Applications in Carbohydrate Chemistry and Drug Development

Periodic acid is an invaluable tool for the structural elucidation of carbohydrates.^{[2][3][10]} By cleaving the carbon-carbon bonds of vicinal diols within sugar molecules, the resulting fragments (often formic acid and formaldehyde) can be analyzed to determine the structure of the original carbohydrate.^{[10][11]} The consumption of **periodic acid** can also provide information about the size of the carbohydrate.^[10] This is particularly important in drug development, where understanding the structure of glycoproteins and other carbohydrate-based molecules is essential.

In the context of bioconjugation and drug delivery, **periodic acid** oxidation is used to generate reactive aldehyde groups on carbohydrates, such as those on the surface of glycoproteins.^[4] ^[12] These aldehydes can then be selectively reacted with molecules containing amine or hydrazide functionalities, allowing for the attachment of drugs, fluorescent labels, or other moieties.^{[2][3][4]} This selective labeling is also used to distinguish between RNA and DNA, as the ribose in RNA has a vicinal diol that can be cleaved by **periodic acid**, while deoxyribose in DNA does not.^{[1][3]}

Other Notable Applications

Beyond diol and alkene cleavage, **periodic acid** finds use in other oxidative transformations:

- **Oxidation of other functional groups:** **Periodic acid** can oxidize α -hydroxy ketones, α -diketones, and α -amino alcohols.^{[13][14]}
- **Babler Oxidation:** In the Babler oxidation, **periodic acid** is used for the oxidation of secondary allylic alcohols to enones.^{[1][2]}

- Oxidation of Aromatic Hydrocarbons: **Periodic acid** has been shown to oxidize certain polycyclic aromatic hydrocarbons to quinones or to induce coupling reactions.[15][16]
- Sulfide to Sulfoxide Oxidation: In the presence of a catalyst like FeCl_3 , **periodic acid** can selectively oxidize sulfides to sulfoxides.[17]

Quantitative Data Summary

The following table summarizes representative yields for the Lemieux-Johnson oxidation of various alkenes.

Substrate (Alkene)	Product(s)	Yield (%)	Reference
1-Octene	Heptanal	~80%	General textbook yields
Cyclohexene	Adipaldehyde	~75%	General textbook yields
Styrene	Benzaldehyde	~85%	General textbook yields
trans-Stilbene	Benzaldehyde	>90%	[18]
1-Dodecene	Undecanal	95%	[18]

Safety Considerations

Periodic acid and its salts are strong oxidizing agents and should be handled with care.[2] They can react vigorously with flammable materials. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All reactions involving **periodic acid**, and especially those using the highly toxic osmium tetroxide, must be conducted in a well-ventilated chemical fume hood.

Conclusion

Periodic acid is a versatile and selective oxidizing agent with a well-established and critical role in modern organic chemistry. Its ability to cleave vicinal diols and, by extension, alkenes, provides a reliable method for the synthesis of aldehydes and ketones. Its applications in

carbohydrate chemistry and bioconjugation are of particular importance to researchers in drug development and the life sciences. A thorough understanding of its reactivity, reaction mechanisms, and experimental protocols is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Periodic acid - Wikipedia [en.wikipedia.org]
- 2. nbino.com [nbino.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PERIODIC ACID - escom Chemie GmbH [escom-chemie.com]
- 5. Malaprade Glycol Oxidative Cleavage | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 7. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 8. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 11. Monosaccharides - Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. nbino.com [nbino.com]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Periodic Acid, a Novel Oxidant of Polycyclic, Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. Periodic Acid [organic-chemistry.org]
- 18. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pivotal Role of Periodic Acid in Modern Organic Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084380#role-of-periodic-acid-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com